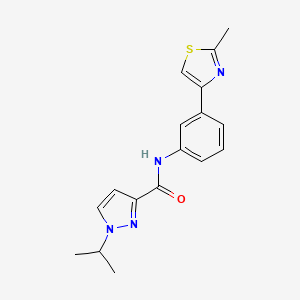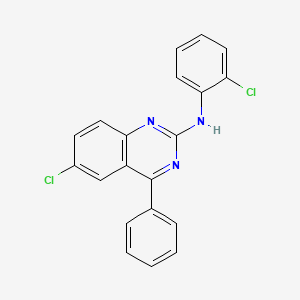
6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, also known as CCQ, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. CCQ belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent.
科学的研究の応用
Synthesis and Characterization
The synthesis of quinazoline derivatives, including 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, often involves reactions such as amination and palladium-catalyzed coupling. These synthetic approaches aim to introduce various functional groups, leading to a diverse array of quinazoline compounds with potential biological and chemical applications (Weber et al., 2003). The structural characterization of these compounds is typically conducted using techniques like X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular geometries and electronic structures (Fatma et al., 2017).
Biological Activities
Quinazoline derivatives have been extensively studied for their biological activities, particularly in the context of antimicrobial and anticancer properties. Some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2011). In the field of oncology, certain quinazoline compounds have been evaluated for their antiproliferative effects against cancer cell lines, with some showing promising results in inhibiting tumor growth (Liu et al., 2007).
Supramolecular Features
The supramolecular architecture of quinazoline derivatives is of interest due to the potential for weak intermolecular interactions, such as hydrogen bonding and halogen bonding, to influence their crystal packing and, by extension, their chemical reactivity and physical properties. Studies on the supramolecular features of these compounds can provide insights into their behavior in solid states and their potential applications in materials science (Mandal & Patel, 2018).
特性
IUPAC Name |
6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNBVZWKADHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

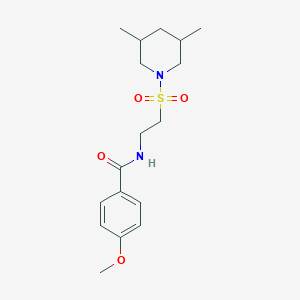
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)
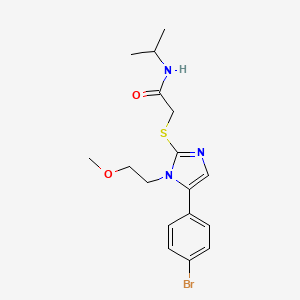
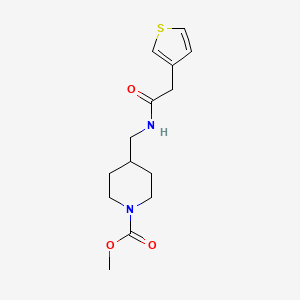
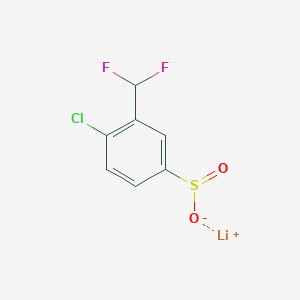
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)
